molecular formula C10H13BrClN B6298841 5-Bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole HCl CAS No. 2250241-62-2

5-Bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole HCl

Cat. No. B6298841
CAS RN: 2250241-62-2
M. Wt: 262.57 g/mol
InChI Key: PVVGHTLOVKHKMM-UHFFFAOYSA-N
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Description

5-Bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole HCl is a chemical compound with the molecular formula C10H13BrClN. It is a derivative of the isoindole family . The compound is typically in liquid form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-bromo-1-decylindolin-2-one was achieved without isolation of the intermediate hydrazone by the Wolff–Kishner reduction of 2-(5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile with hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of 5-Bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole HCl can be represented by the InChI code 1S/C11H13Br/c1-11(2)6-5-8-7-9(12)3-4-10(8)11/h3-4,7H,5-6H2,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole HCl include a molecular weight of 225.13 . The compound is typically in liquid form .

Scientific Research Applications

Biological Potential of Indole Derivatives

Indole derivatives, such as “5-Bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole HCl”, have been found to possess various biological activities . These include:

Industrial Applications

The structure of “5-Bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole HCl” allows for potential industrial applications. For instance, it has been evaluated for its anticorrosion attributes .

Pharmacological Activities

The indole nucleus is an important component of many biologically active pharmacophores, contributing to a broad spectrum of biological activities . This makes “5-Bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole HCl” a potential candidate for various pharmacological applications.

Proteolysis

Certain molecules similar to “5-Bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole HCl” have been found to activate E3 ligase, a protein that ubiquitinylates proteins for proteolysis .

Synthesis of Imidazoles

Indole derivatives are key components in the synthesis of imidazoles, which are used in a variety of everyday applications .

Biomedical Therapeutics

The compound has been evaluated for its potential applications in biomedical therapeutics .

properties

IUPAC Name

6-bromo-3,3-dimethyl-1,2-dihydroisoindole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c1-10(2)9-4-3-8(11)5-7(9)6-12-10;/h3-5,12H,6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVGHTLOVKHKMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CN1)C=C(C=C2)Br)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,1-dimethyl-isoindoline hydrochloride

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